Cas no 2649061-22-1 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid is a protected amino acid derivative commonly utilized in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The compound features a branched alkyl side chain, which can influence peptide conformation and stability. Its structural design ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, offering efficient coupling and minimal side reactions. The carboxylic acid terminus allows for further elongation or modification of peptide chains. This reagent is particularly valuable in the synthesis of complex peptides requiring precise control over side-chain functionalities.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid structure
2649061-22-1 structure
Product name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid
CAS No:2649061-22-1
MF:C24H28N2O5
MW:424.489526748657
CID:6447402
PubChem ID:165549248

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid
    • 2649061-22-1
    • EN300-1486442
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
    • Inchi: 1S/C24H28N2O5/c1-3-24(2,22(28)29)26-21(27)13-8-14-25-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,3,8,13-15H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)
    • InChI Key: DZPIKSRSLIUZNZ-UHFFFAOYSA-N
    • SMILES: O(C(NCCCC(NC(C(=O)O)(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 424.19982200g/mol
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.4

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1486442-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
2500mg
$1791.0 2023-09-28
Enamine
EN300-1486442-0.1g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
0.1g
$2963.0 2023-06-06
Enamine
EN300-1486442-0.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
0.5g
$3233.0 2023-06-06
Enamine
EN300-1486442-2.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
2.5g
$6602.0 2023-06-06
Enamine
EN300-1486442-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
10000mg
$3929.0 2023-09-28
Enamine
EN300-1486442-0.05g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
0.05g
$2829.0 2023-06-06
Enamine
EN300-1486442-50mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
50mg
$768.0 2023-09-28
Enamine
EN300-1486442-5.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
5g
$9769.0 2023-06-06
Enamine
EN300-1486442-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
5000mg
$2650.0 2023-09-28
Enamine
EN300-1486442-500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
2649061-22-1
500mg
$877.0 2023-09-28

Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid

Comprehensive Overview of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid (CAS No. 2649061-22-1)

In the rapidly evolving field of peptide synthesis and pharmaceutical research, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid (CAS No. 2649061-22-1) has emerged as a critical building block. This compound, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely used in drug discovery and biotechnology. Researchers and pharmaceutical companies are increasingly focusing on Fmoc-based protecting groups due to their stability, ease of deprotection, and compatibility with automated synthesis platforms.

The Fmoc group in 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid provides exceptional protection for the amino group during peptide chain elongation. This is particularly valuable in the synthesis of complex peptides, such as those used in cancer therapeutics, vaccine development, and hormone analogs. With the growing demand for personalized medicine and targeted therapies, the importance of high-purity Fmoc-protected amino acids like this compound cannot be overstated. Its structural features, including the 2-methylbutanoic acid moiety, contribute to enhanced solubility and reduced aggregation during synthesis, addressing common challenges in peptide production.

Recent advancements in AI-driven drug design and computational chemistry have further highlighted the significance of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid. Machine learning models now predict optimal peptide sequences for specific biological targets, increasing the need for reliable Fmoc-protected intermediates. This compound's compatibility with green chemistry principles—such as reduced solvent usage and energy-efficient processes—aligns with the pharmaceutical industry's sustainability goals, making it a topic of interest in environmentally friendly synthesis discussions.

Analytical techniques like HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the purity and identity of CAS No. 2649061-22-1. These methods ensure compliance with stringent regulatory standards, particularly in GMP manufacturing for clinical-grade peptides. The compound's stability under typical SPPS conditions, coupled with its efficient deprotection kinetics, makes it a preferred choice for researchers exploring peptide-based drug delivery systems and bioconjugation strategies.

In the context of bioavailability enhancement, the structural attributes of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid offer unique advantages. Its branched-chain configuration can improve peptide stability against enzymatic degradation, a key consideration in developing oral peptide therapeutics. This aligns with current trends in addressing the challenges of peptide drug delivery, a frequently searched topic among pharmacologists and formulation scientists.

The global market for peptide synthesis reagents is projected to grow significantly, driven by increased R&D investment in biopharmaceuticals. As a result, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid is gaining attention not only as a research chemical but also as a potential commercial-scale intermediate. Its applications extend beyond traditional peptide synthesis to areas like material science (e.g., peptide-based hydrogels) and diagnostic probe development, demonstrating versatility that resonates with multidisciplinary research teams.

Quality control protocols for CAS No. 2649061-22-1 emphasize the elimination of isomeric impurities and residual solvents, reflecting the compound's role in sensitive applications. Storage recommendations typically include protection from light and moisture, with optimal stability observed at -20°C under inert atmospheres—details frequently queried by laboratory personnel managing chemical inventories.

Future research directions involving this compound may explore its utility in macrocyclic peptide synthesis or as a linker for antibody-drug conjugates (ADCs), both areas experiencing exponential growth. The compound's balanced lipophilicity, conferred by its 2-methylbutanoic acid component, could prove valuable in designing cell-penetrating peptides, another hot topic in contemporary drug discovery forums.

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